![molecular formula C14H15ClN4O2S B2695974 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1708079-59-7](/img/structure/B2695974.png)
2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-6-hydrazinopyridine” is a chemical compound with the empirical formula C5H6ClN3. It has a molecular weight of 143.57 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-hydrazinopyridine” consists of a pyridine ring with a chlorine atom at the 2-position and a hydrazine group at the 6-position .Physical And Chemical Properties Analysis
“2-Chloro-6-hydrazinopyridine” has a melting point of 118°C and a boiling point of 118°C. Its density is predicted to be 1.43±0.1 g/cm3 .Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
Research into derivatives of tetrahydroisoquinoline, such as 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, often focuses on their molecular structures and interactions. For instance, the study of different sulfonylisoquinoline derivatives revealed insights into molecular conformations and intramolecular hydrogen bonding, highlighting the intricate molecular interactions and steric effects involved in these compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Synthesis and Chemical Reactions
The synthesis and chemical transformations of similar compounds are also a significant area of research. For example, studies have explored the preparation of sulfonylquinoxaline derivatives, revealing various chemical reactions and pathways, such as hydrazinolysis and triazolo formation, which are key in synthesizing diverse chemical structures (Ammar et al., 2020).
Antimicrobial and Anticancer Properties
Compounds with a tetrahydroisoquinoline structure have been investigated for their potential antimicrobial and anticancer properties. Studies on sulfonylquinoxaline derivatives, for instance, have shown promising antimicrobial activity against various bacteria and fungi, suggesting potential applications in treating infections (Ammar et al., 2020). Additionally, aromatic sulfonamides containing a tetrahydroisoquinoline moiety have demonstrated cytotoxic effects on cancer cells, indicating their potential as anticancer agents (Madácsi et al., 2013).
Novel Catalyst Development
Research has also focused on the development of new catalysts using structures related to tetrahydroisoquinolines. For instance, the introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst has been studied for promoting the synthesis of polyhydroquinoline derivatives, demonstrating the utility of these compounds in catalyzing chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Drug Design and Molecular Docking Studies
Additionally, these compounds have been studied for drug design purposes. Molecular docking studies, for example, have been conducted to explore the interactions of sulfonylquinoxaline derivatives with biological targets, providing insights into the design of new molecules with potential therapeutic applications (Ammar et al., 2020).
Propriétés
IUPAC Name |
[6-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c15-14-12(5-6-13(17-14)18-16)22(20,21)19-8-7-10-3-1-2-4-11(10)9-19/h1-6H,7-9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPRXBVAMMMMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(N=C(C=C3)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2695892.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2695895.png)
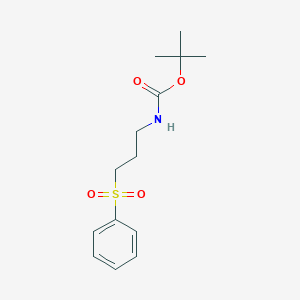
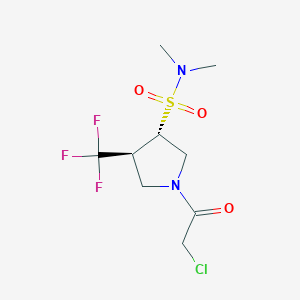

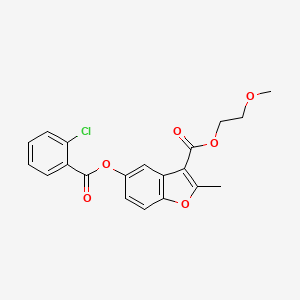
![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2695905.png)

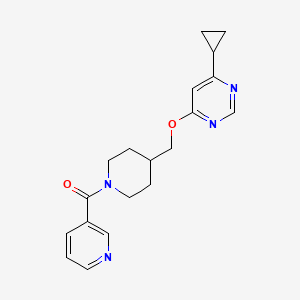
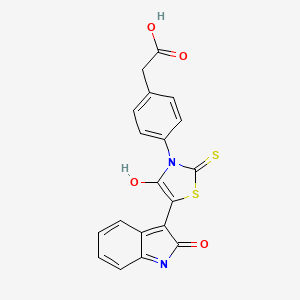
![8-(3,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695910.png)
![7-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2695911.png)